Cas no 27610-27-1 (Solerole)
Solerole Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Furanone,dihydro-5-(1-hydroxyethyl)-
- LogP
- 5-(1-hydroxyethyl)oxolan-2-one
- EINECS 261-520-3
- CHEBI:173518
- Sherry lactone
- SOLEROLE
- NS00055706
- 58957-60-1
- 5-Hydroxy-4-hexanolide
- DTXSID40974453
- CBA61027
- (R*,S*)-(1)-Dihydro-5-(1-hydroxyethyl)-3H-furan-2-one
- 27610-27-1
- 5-Hydroxyhexan-4-olid
- EN300-333347
- SCHEMBL14233902
- 2,3,6-Trideoxy-1,4-hexonolactone
- Solerole
-
- MDL: MFCD30498015
- Inchi: 1S/C6H10O3/c1-4(7)5-2-3-6(8)9-5/h4-5,7H,2-3H2,1H3
- InChI Key: KBLZKAKKJPDYKJ-UHFFFAOYSA-N
- SMILES: O1C(CCC1C(C)O)=O
Computed Properties
- Exact Mass: 130.063
- Monoisotopic Mass: 130.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.382
- Boiling Point: 338.5°Cat760mmHg
- Flash Point: 147.8°C
- Refractive Index: 1.528
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 46.53
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
Solerole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
Solerole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S676630-10mg |
Solerole |
27610-27-1 | 10mg |
$ 184.00 | 2023-09-06 | ||
| TRC | S676630-50mg |
Solerole |
27610-27-1 | 50mg |
$ 844.00 | 2023-09-06 | ||
| TRC | S676630-250mg |
Solerole |
27610-27-1 | 250mg |
$ 1696.00 | 2023-09-06 | ||
| Enamine | EN300-333347-0.05g |
5-(1-hydroxyethyl)oxolan-2-one |
27610-27-1 | 95% | 0.05g |
$347.0 | 2023-09-04 | |
| Enamine | EN300-333347-0.1g |
5-(1-hydroxyethyl)oxolan-2-one |
27610-27-1 | 95% | 0.1g |
$518.0 | 2023-09-04 | |
| Enamine | EN300-333347-0.25g |
5-(1-hydroxyethyl)oxolan-2-one |
27610-27-1 | 95% | 0.25g |
$743.0 | 2023-09-04 | |
| Enamine | EN300-333347-0.5g |
5-(1-hydroxyethyl)oxolan-2-one |
27610-27-1 | 95% | 0.5g |
$1170.0 | 2023-09-04 | |
| Enamine | EN300-333347-1.0g |
5-(1-hydroxyethyl)oxolan-2-one |
27610-27-1 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-333347-2.5g |
5-(1-hydroxyethyl)oxolan-2-one |
27610-27-1 | 95% | 2.5g |
$2940.0 | 2023-09-04 | |
| Enamine | EN300-333347-5.0g |
5-(1-hydroxyethyl)oxolan-2-one |
27610-27-1 | 95% | 5.0g |
$4349.0 | 2023-02-23 |
Solerole Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on Solerole
Compound CAS No. 27610-27-1: Dihydro-5-(1-Hydroxyethyl)-2(3H)-Furanone
The compound with CAS No. 27610-27-1, commonly referred to as dihydro-5-(1-hydroxyethyl)-2(3H)-furanone, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound belongs to the class of furanones, which are known for their unique chemical properties and biological activities. Recent studies have highlighted its potential in areas such as food science, pharmaceuticals, and environmental chemistry.
Dihydro-5-(1-hydroxyethyl)-2(3H)-furanone is a cyclic ketone derivative with a furan ring structure. Its molecular formula is C6H8O3, and it exhibits a molecular weight of 136.14 g/mol. The compound is characterized by its ability to form stable enol ethers, making it an interesting subject for both academic research and industrial applications. Recent advancements in synthetic chemistry have enabled the development of more efficient methods for the production of this compound, thereby enhancing its accessibility for large-scale use.
One of the most notable aspects of dihydro-5-(1-hydroxyethyl)-2(3H)-furanone is its role in the natural product chemistry field. It has been identified as a key intermediate in the biosynthesis of several secondary metabolites found in plants and microorganisms. For instance, studies have shown that this compound serves as a precursor in the production of certain polyketides, which are known for their antimicrobial properties. This discovery has opened new avenues for exploring its potential in drug development and natural product synthesis.
In the food industry, dihydro-5-(1-hydroxyethyl)-2(3H)-furanone has gained attention due to its role as a flavoring agent. It contributes to the characteristic aroma of various fruits and beverages, making it a valuable additive in food processing. Recent research has focused on optimizing its extraction methods from natural sources to ensure higher purity and stability for commercial use.
The environmental applications of this compound are equally promising. It has been found to play a role in the degradation of certain pollutants, particularly in soil remediation processes. Researchers have explored its ability to facilitate the breakdown of organic contaminants, offering a sustainable solution for environmental cleanup efforts.
From a structural standpoint, dihydro-5-(1-hydroxyethyl)-2(3H)-furanone exhibits a unique balance between hydrophilic and hydrophobic properties due to its functional groups. This characteristic makes it an ideal candidate for various chemical reactions, including nucleophilic additions and condensations. Recent studies have demonstrated its utility in synthesizing bioactive compounds with potential therapeutic applications.
In conclusion, dihydro-5-(1-hydroxyethyl)-2(3H)-furanone (CAS No. 27610-27-1) is a versatile compound with multifaceted applications across different domains. Its role as an intermediate in natural product synthesis, flavoring agent in food science, and environmental remediation agent underscores its significance in modern chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific and industrial progress.